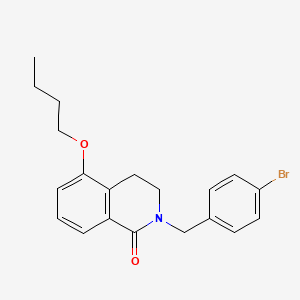
2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has a bromobenzyl group and a butoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isoquinoline part of the molecule is a bicyclic structure, containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzyl group could potentially be substituted in a nucleophilic aromatic substitution reaction . The isoquinoline part of the molecule could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromobenzyl compounds are typically solid at room temperature, and isoquinoline compounds are typically liquids or low-melting solids .科学的研究の応用
Synthesis and Cyclization
The compound 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures. Radical cyclization of bromobenzylisoquinolines leads to the formation of aporphines or novel 5-oxoaporphines, which are pivotal in synthesizing natural and bioactive compounds like glaucine and pontevedrine. This methodology offers a new route to 4,5-dioxoaporphines, underlining the importance of 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one in medicinal chemistry and drug development (Estévez, Villaverde, Estévez, & Castedo, 1994).
Antioxidant Properties
Research into the antioxidant capabilities of related bromophenols and bromobenzyl compounds has identified several with significant activity. These compounds have shown potent antioxidant effects in various assays, suggesting their potential utility in developing treatments or supplements aimed at combating oxidative stress (Olsen, Hansen, Isaksson, & Andersen, 2013).
Photolabile Protecting Groups
Brominated hydroxyquinoline derivatives, closely related to the compound , have been developed as photolabile protecting groups for carboxylic acids. These groups offer improved properties over existing options, including greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes them particularly suitable for use in vivo, indicating the potential of 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives in biological research and therapeutic applications (Fedoryak & Dore, 2002).
Molecular Solid Synthesis
Compounds structurally related to 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one have been utilized in synthesizing new molecular solids with intriguing magnetic properties. These studies offer insights into the design of materials with specific magnetic behaviors, highlighting the broader applicability of such compounds in materials science (Ni, Li, Dang, Song, Ni, & Meng, 2005).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-butoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAJOJQKSCULJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

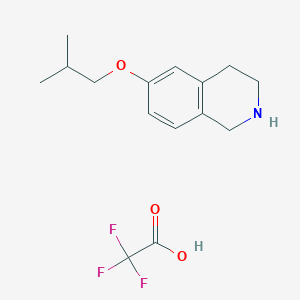
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)
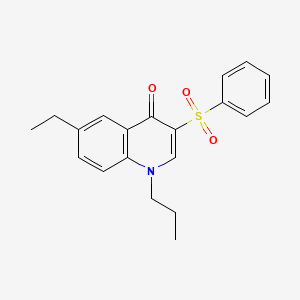
![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)
![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)

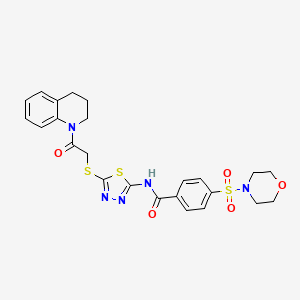

![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)

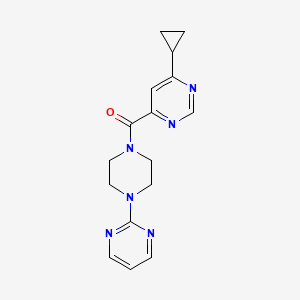
![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)